molecular formula C12H12BrN B6210806 4-bromo-8-(propan-2-yl)quinoline CAS No. 1603580-96-6

4-bromo-8-(propan-2-yl)quinoline

Cat. No.: B6210806
CAS No.: 1603580-96-6
M. Wt: 250.13 g/mol
InChI Key: CHUMQPHKZWXBGH-UHFFFAOYSA-N
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Description

4-Bromo-8-(propan-2-yl)quinoline is an organic compound belonging to the quinoline family, characterized by a bromine atom at the 4th position and an isopropyl group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-8-(propan-2-yl)quinoline typically involves the bromination of 8-(propan-2-yl)quinoline. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the quinoline ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution: Formation of 4-amino-8-(propan-2-yl)quinoline or 4-thio-8-(propan-2-yl)quinoline.

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 4-bromo-8-(propan-2-yl)tetrahydroquinoline.

Scientific Research Applications

4-Bromo-8-(propan-2-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The biological activity of 4-bromo-8-(propan-2-yl)quinoline is primarily attributed to its ability to interact with various molecular targets. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit enzymes such as topoisomerases, which are crucial for DNA topology maintenance. The compound’s bromine atom and isopropyl group contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-Bromoquinoline: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.

    8-(Propan-2-yl)quinoline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    4-Chloro-8-(propan-2-yl)quinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.

Uniqueness: 4-Bromo-8-(propan-2-yl)quinoline’s unique combination of a bromine atom and an isopropyl group provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1603580-96-6

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

4-bromo-8-propan-2-ylquinoline

InChI

InChI=1S/C12H12BrN/c1-8(2)9-4-3-5-10-11(13)6-7-14-12(9)10/h3-8H,1-2H3

InChI Key

CHUMQPHKZWXBGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C(C=CN=C21)Br

Purity

95

Origin of Product

United States

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